homocysteine](/img/structure/B229749.png)

N-[(4-bromo-1-naphthyl)sulfonyl](methyl)homocysteine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

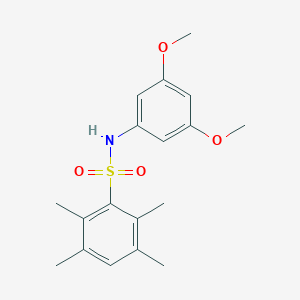

N-[(4-bromo-1-naphthyl)sulfonyl](methyl)homocysteine (abbreviated as BrNAMH) is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a potent inhibitor of S-adenosylhomocysteine hydrolase (SAHH), an enzyme that plays a critical role in regulating the levels of S-adenosylhomocysteine (SAH) in the body. SAH is a byproduct of many cellular processes, and its accumulation can lead to various health problems. BrNAMH has been shown to have a high affinity for SAHH, making it a promising tool for studying the biochemical and physiological effects of SAH.

Mecanismo De Acción

N-[(4-bromo-1-naphthyl)sulfonyl](methyl)homocysteine exerts its inhibitory effects on SAHH by binding to the active site of the enzyme and preventing the hydrolysis of SAH. This leads to an accumulation of SAH, which can inhibit the activity of various methyltransferases and other enzymes that depend on S-adenosylmethionine (SAM) as a cofactor. The exact mechanism by which SAH exerts its effects is still under investigation, but it is thought to involve changes in chromatin structure and gene expression.

Biochemical and Physiological Effects:

The accumulation of SAH caused by SAHH inhibition has been shown to have a wide range of biochemical and physiological effects. For example, it can lead to changes in DNA methylation and histone modification, which can alter gene expression patterns and contribute to the development of various diseases. It can also lead to changes in cellular metabolism and oxidative stress, which can damage cells and tissues.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One of the main advantages of using N-[(4-bromo-1-naphthyl)sulfonyl](methyl)homocysteine in scientific research is its high potency and specificity for SAHH. This allows researchers to selectively inhibit SAHH and study the effects of SAH accumulation on various biological processes. However, the use of N-[(4-bromo-1-naphthyl)sulfonyl](methyl)homocysteine also has some limitations. For example, it can be toxic to cells at high concentrations, and its effects on other enzymes and pathways may complicate the interpretation of experimental results.

Direcciones Futuras

There are many potential future directions for research on N-[(4-bromo-1-naphthyl)sulfonyl](methyl)homocysteine and its applications in scientific research. Some possible areas of investigation include:

- Further characterization of the biochemical and physiological effects of SAH accumulation in different cell types and tissues.

- Development of new inhibitors of SAHH with improved potency and specificity.

- Investigation of the role of SAHH and SAH in the development and progression of various diseases, such as cancer, cardiovascular disease, and neurological disorders.

- Development of new therapeutic strategies based on SAHH inhibition and SAH modulation.

- Investigation of the effects of SAHH inhibition on the gut microbiome and its potential role in the development of various diseases.

Métodos De Síntesis

N-[(4-bromo-1-naphthyl)sulfonyl](methyl)homocysteine can be synthesized using a multi-step process that involves the reaction of 4-bromo-1-naphthalene sulfonyl chloride with homocysteine thiolactone. The resulting intermediate is then treated with methyl iodide to yield N-[(4-bromo-1-naphthyl)sulfonyl](methyl)homocysteine. The purity of the final product can be improved by recrystallization and chromatography.

Aplicaciones Científicas De Investigación

N-[(4-bromo-1-naphthyl)sulfonyl](methyl)homocysteine has been used in a wide range of scientific studies to investigate the role of SAHH and SAH in various biological processes. For example, it has been used to study the effects of SAHH inhibition on DNA methylation, histone modification, and gene expression. It has also been used to investigate the role of SAH in regulating the activity of methyltransferases, which are enzymes that play a critical role in epigenetic regulation.

Propiedades

Fórmula molecular |

C15H16BrNO4S2 |

|---|---|

Peso molecular |

418.3 g/mol |

Nombre IUPAC |

2-[(4-bromonaphthalen-1-yl)sulfonylamino]-4-methylsulfanylbutanoic acid |

InChI |

InChI=1S/C15H16BrNO4S2/c1-22-9-8-13(15(18)19)17-23(20,21)14-7-6-12(16)10-4-2-3-5-11(10)14/h2-7,13,17H,8-9H2,1H3,(H,18,19) |

Clave InChI |

NKDDXNNITUYCGY-UHFFFAOYSA-N |

SMILES |

CSCCC(C(=O)O)NS(=O)(=O)C1=CC=C(C2=CC=CC=C21)Br |

SMILES canónico |

CSCCC(C(=O)O)NS(=O)(=O)C1=CC=C(C2=CC=CC=C21)Br |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[4-(Benzyloxy)butyl]-1,3-propanediol](/img/structure/B229666.png)

![16-acetyl-12-methyl-14-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1(16),2,4,6,9(17),10,12-heptaene-8,15-dione](/img/structure/B229670.png)

![N-(4-{[(2,3,5,6-tetramethylphenyl)sulfonyl]amino}phenyl)acetamide](/img/structure/B229673.png)

![1-acetyl-N,N-diethyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B229674.png)

![1-[(4-Fluoro-3-methylphenyl)sulfonyl]proline](/img/structure/B229675.png)

![1-[(4-Fluoro-2-methylphenyl)sulfonyl]proline](/img/structure/B229679.png)

![Ethyl 2-methyl-5-[(methylsulfonyl)amino]-1-benzofuran-3-carboxylate](/img/structure/B229682.png)

![1-(4-methylbenzoyl)benzo[cd]indol-2(1H)-one](/img/structure/B229686.png)

![N-[(4-cyclohexylphenyl)sulfonyl]methionine](/img/structure/B229688.png)

![Methyl 2-ethyl-5-[(methylsulfonyl)amino]-1-benzofuran-3-carboxylate](/img/structure/B229690.png)

![1-(cyclohexylcarbonyl)benzo[cd]indol-2(1H)-one](/img/structure/B229691.png)

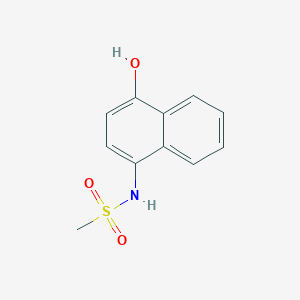

![N-(3-methyl-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)methanesulfonamide](/img/structure/B229694.png)